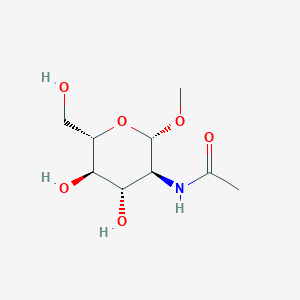
Alpha-Methyl-N-Acetyl-D-Glucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These are carbohydrate derivatives containing a hexose moiety in which the oxygen atom is replaced by an n-acyl group . This compound is a derivative of glucosamine, which is significant in several biological systems.
Méthodes De Préparation
The synthesis of Alpha-Methyl-N-Acetyl-D-Glucosamine involves the selective functionalization of different hydroxyl substituents on D-glucose and D-glucosamine. One common method includes the acylation of the 3-hydroxyl group of a 4,6-O-benzylidene acetal protected N-acetyl glucosamine derivative . Industrial production methods often involve enzymatic and chemical processes to achieve high yields and purity .
Analyse Des Réactions Chimiques
Alpha-Methyl-N-Acetyl-D-Glucosamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Alpha-Methyl-N-Acetyl-D-Glucosamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Alpha-Methyl-N-Acetyl-D-Glucosamine involves its interaction with specific molecular targets and pathways. It can bind to mannose-binding proteins and activate the lectin complement pathway, which plays a role in the immune response . Additionally, it can undergo O-GlcNAcylation, a process that adds a single N-acetylglucosamine sugar to the serine or threonine of a protein, affecting enzyme activity and signal transduction .
Comparaison Avec Des Composés Similaires
Alpha-Methyl-N-Acetyl-D-Glucosamine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
N-Acetylglucosamine: A monosaccharide derivative of glucose, widely distributed in nature.
N-Acetylgalactosamine: Another derivative with similar biological roles but different structural properties.
Glucosamine: A precursor to N-acetyl derivatives, commonly used in dietary supplements.
These compounds share some functional similarities but differ in their specific applications and biological effects.
Propriétés
Formule moléculaire |
C9H17NO6 |
|---|---|
Poids moléculaire |
235.23 g/mol |
Nom IUPAC |
N-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m0/s1 |
Clé InChI |
ZEVOCXOZYFLVKN-LJASKYJCSA-N |
SMILES isomérique |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1OC)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















